molecular formula C25H21NO5 B5123557 Benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate

Benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate

Cat. No.: B5123557
M. Wt: 415.4 g/mol
InChI Key: SYLKTINEVOLFNK-UHFFFAOYSA-N
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Description

Benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate is a synthetic organic compound that features a benzyl ester group and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine.

    Esterification: The phthalimide derivative is then reacted with 4-hydroxybutanoic acid to form the corresponding ester.

    Benzylation: The final step involves the benzylation of the ester using benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a carboxylic acid.

    Reduction: The phthalimide moiety can be reduced to form a primary amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed.

Major Products

    Oxidation: Benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoic acid.

    Reduction: Benzyl 2-[4-(1,3-diaminophenoxy)butanoate].

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of Benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The ester group allows for the compound to be hydrolyzed in biological systems, releasing active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like N-phenylphthalimide and N-methylphthalimide share structural similarities.

    Benzyl Esters: Compounds such as benzyl acetate and benzyl benzoate are similar in having a benzyl ester group.

Uniqueness

Benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate is unique due to the combination of the phthalimide and benzyl ester functionalities, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-2-22(25(29)30-16-17-8-4-3-5-9-17)31-19-14-12-18(13-15-19)26-23(27)20-10-6-7-11-21(20)24(26)28/h3-15,22H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLKTINEVOLFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC1=CC=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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